Cas no 1170783-25-1 (1,3-Dimethyl-5-nitro-1H-pyrazole)

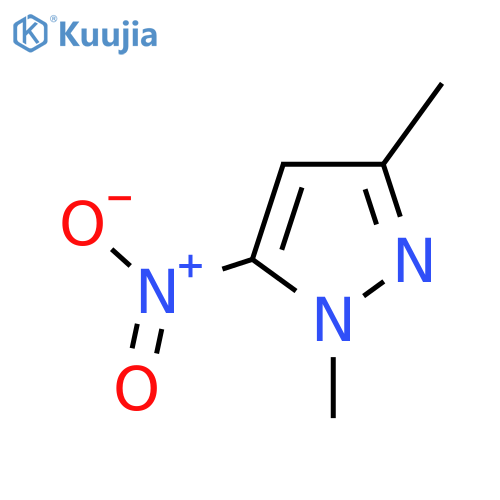

1170783-25-1 structure

商品名:1,3-Dimethyl-5-nitro-1H-pyrazole

CAS番号:1170783-25-1

MF:C5H7N3O2

メガワット:141.127980470657

MDL:MFCD09859318

CID:4682929

PubChem ID:6422592

1,3-Dimethyl-5-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1,3-dimethyl-5-nitro-1H-pyrazole

- 1,3-dimethyl-5-nitropyrazole

- OJETWFRFVGLXPW-UHFFFAOYSA-N

- STK353044

- FCH874819

- SBB026117

- ST45134488

- 1,3-Dimethyl-5-nitro-1H-pyrazole

-

- MDL: MFCD09859318

- インチ: 1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3

- InChIKey: OJETWFRFVGLXPW-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CC(C)=NN1C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 144

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 63.6

1,3-Dimethyl-5-nitro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-231984-0.1g |

1,3-dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | 95% | 0.1g |

$132.0 | 2024-06-20 | |

| A2B Chem LLC | AV15986-5g |

1,3-Dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | >95% | 5g |

$1134.00 | 2024-04-20 | |

| Enamine | EN300-231984-0.25g |

1,3-dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | 95% | 0.25g |

$188.0 | 2024-06-20 | |

| Enamine | EN300-231984-5.0g |

1,3-dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | 95% | 5.0g |

$1364.0 | 2024-06-20 | |

| Enamine | EN300-231984-1.0g |

1,3-dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | 95% | 1.0g |

$470.0 | 2024-06-20 | |

| Ambeed | A953093-1g |

1,3-Dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | 97% | 1g |

$265.0 | 2024-04-26 | |

| Ambeed | A953093-5g |

1,3-Dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | 97% | 5g |

$795.0 | 2024-04-26 | |

| Enamine | EN300-231984-1g |

1,3-dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | 1g |

$470.0 | 2023-09-15 | ||

| Enamine | EN300-231984-5g |

1,3-dimethyl-5-nitro-1H-pyrazole |

1170783-25-1 | 5g |

$1364.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353192-5g |

1,3-Dimethyl-5-nitro-1h-pyrazole |

1170783-25-1 | 97% | 5g |

¥31917.00 | 2024-08-09 |

1,3-Dimethyl-5-nitro-1H-pyrazole 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1170783-25-1 (1,3-Dimethyl-5-nitro-1H-pyrazole) 関連製品

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1170783-25-1)1,3-Dimethyl-5-nitro-1H-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):238.0/716.0